molecular formula C27H25N3O3 B2604507 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione CAS No. 312750-60-0

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione

Cat. No.: B2604507
CAS No.: 312750-60-0
M. Wt: 439.515
InChI Key: NIGANMVXPWFPQF-UHFFFAOYSA-N
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Description

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a diazaperhydroine trione core, which is a notable structure in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1,3-bis(3-methylphenyl)urea under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Methoxyphenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione
  • 5-((4-Chlorophenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione

Uniqueness

5-((4-(Dimethylamino)phenyl)methylene)-1,3-bis(3-methylphenyl)-1,3-diazaperhydroine-2,4,6-trione is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-18-7-5-9-22(15-18)29-25(31)24(17-20-11-13-21(14-12-20)28(3)4)26(32)30(27(29)33)23-10-6-8-19(2)16-23/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGANMVXPWFPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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